4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride
Overview
Description
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Mechanism of Action
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have been used in the treatment of bacterial infections and have shown a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
The synthesis of 1,8-naphthyridines often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5,6,7,8-tetrahydro-1,8-naphthyridine and bromo butanoic ester.
Reaction: The two starting materials undergo a reaction to form 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butanoic acid butyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. For instance, a water-soluble iridium catalyst can be used to catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid: This compound shares a similar naphthyridine core but differs in the length of the carbon chain attached to it.
(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid: This compound has a similar structure but includes additional functional groups that enhance its biological activity.
Uniqueness
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hydrochloride is unique due to its specific combination of a naphthyridine core and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h6-7H,1-5,8H2,(H,13,14)(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQDBLUYYSHGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193818-31-4 | |
Record name | 1,8-Naphthyridine-2-butanoic acid, 5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193818-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butyric acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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